3-Ethyl-2-methyl-1h-indol-5-amine
Overview
Description
3-Ethyl-2-methyl-1h-indol-5-amine is a derivative of indole, a significant heterocyclic compound found in many natural products and drugs. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . The compound’s structure consists of an indole core with ethyl and methyl substituents at the 3 and 2 positions, respectively, and an amine group at the 5 position.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . Subsequent alkylation and amination steps introduce the ethyl, methyl, and amine groups.
Industrial Production Methods: Industrial production of indole derivatives often employs catalytic processes to improve yield and selectivity. For example, palladium-catalyzed cross-coupling reactions can be used to introduce the ethyl and methyl groups, while amination can be achieved using ammonia or amines under high-pressure conditions .
Chemical Reactions Analysis
Types of Reactions: 3-Ethyl-2-methyl-1h-indol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert nitro or carbonyl groups to amines or alcohols.
Substitution: Electrophilic substitution reactions can introduce additional substituents on the indole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Electrophilic reagents like halogens and sulfonyl chlorides are used under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while substitution can introduce halogens or sulfonyl groups .
Scientific Research Applications
3-Ethyl-2-methyl-1h-indol-5-amine has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex indole derivatives.
Biology: The compound is used in studies of enzyme inhibition and receptor binding due to its structural similarity to natural indole alkaloids.
Medicine: It has potential therapeutic applications, including anticancer and antimicrobial activities.
Industry: The compound is used in the production of dyes, pigments, and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-Ethyl-2-methyl-1h-indol-5-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The indole core can mimic natural substrates, allowing the compound to bind to active sites and inhibit enzyme activity. Additionally, the amine group can form hydrogen bonds with target proteins, enhancing binding affinity .
Comparison with Similar Compounds
3-Ethyl-2-methyl-1h-indole: Lacks the amine group at the 5 position.
2-Methyl-1h-indol-5-amine: Lacks the ethyl group at the 3 position.
3-Ethyl-1h-indol-5-amine: Lacks the methyl group at the 2 position.
Uniqueness: 3-Ethyl-2-methyl-1h-indol-5-amine is unique due to the presence of both ethyl and methyl groups along with an amine group on the indole core. This combination of substituents enhances its biological activity and makes it a valuable compound for various applications .
Properties
IUPAC Name |
3-ethyl-2-methyl-1H-indol-5-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2/c1-3-9-7(2)13-11-5-4-8(12)6-10(9)11/h4-6,13H,3,12H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PONABSJHNUEDMZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(NC2=C1C=C(C=C2)N)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90288214 | |
Record name | 3-ethyl-2-methyl-1h-indol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90288214 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2964-26-3 | |
Record name | NSC54761 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54761 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-ethyl-2-methyl-1h-indol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90288214 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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